Home > Products > Screening Compounds P77982 > parathyroid hormone (8-84)
parathyroid hormone (8-84) - 119144-75-1

parathyroid hormone (8-84)

Catalog Number: EVT-1508716
CAS Number: 119144-75-1
Molecular Formula: C7H6N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Parathyroid hormone (8-84) is a fragment of the full-length parathyroid hormone, which consists of 84 amino acids and is crucial for calcium homeostasis in the body. This specific fragment, known as parathyroid hormone (8-84), is generated through proteolytic cleavage of the larger parathyroid hormone precursor. The primary source of parathyroid hormone (8-84) is the parathyroid glands, which secrete it in response to low serum calcium levels.

Source

Parathyroid hormone is synthesized in the chief cells of the parathyroid glands. The gene encoding parathyroid hormone is located on chromosome 11. Initially, it is produced as a preprohormone consisting of 115 amino acids, which undergoes two cleavage processes to yield the biologically active form, parathyroid hormone (1-84). Parathyroid hormone (8-84) is one of several fragments that arise from the degradation of parathyroid hormone (1-84) in circulation .

Classification

Parathyroid hormone (8-84) falls under the category of peptide hormones and specifically belongs to the class of parathyroid hormones. It is characterized as a C-terminal fragment, meaning it retains the carboxyl-terminal portion of the original parathyroid hormone molecule while lacking the N-terminal sequence necessary for full biological activity .

Synthesis Analysis

Methods

The synthesis of parathyroid hormone (8-84) begins with preproparathyroid hormone, which is synthesized in the rough endoplasmic reticulum of the chief cells. Following initial cleavage to form proparathyroid hormone, further proteolytic processing occurs within the Golgi apparatus, resulting in various fragments including parathyroid hormone (8-84).

Technical Details

The detailed synthesis involves:

  1. Transcription: The PTH gene is transcribed into messenger RNA.
  2. Translation: The mRNA is translated into a preprohormone consisting of 115 amino acids.
  3. Cleavage: The preprohormone is cleaved to produce proparathyroid hormone (90 amino acids).
  4. Final Cleavage: Proparathyroid hormone undergoes additional cleavage to yield active parathyroid hormones and fragments like parathyroid hormone (8-84) .
Molecular Structure Analysis

Structure

Parathyroid hormone (8-84) consists of a sequence derived from the C-terminal region of the full-length parathyroid hormone. The structure retains some helical conformations typical of peptide hormones but lacks the N-terminal region essential for receptor activation.

Data

The molecular mass of parathyroid hormone (8-84) is approximately 9,500 Da, similar to that of its parent molecule. Structural studies indicate that while it does not activate traditional receptors like parathyroid hormone receptor 1 due to missing N-terminal sequences, it may interact with other receptors .

Chemical Reactions Analysis

Reactions

Technical Details

Research indicates that while full-length parathyroid hormone stimulates osteoclast activity and renal tubular reabsorption of calcium, parathyroid hormone (8-84) may have antagonistic effects on these processes when interacting with specific receptors distinct from those activated by full-length molecules .

Mechanism of Action

Process

The mechanism by which parathyroid hormone (8-84) exerts its effects remains less understood compared to full-length parathyroid hormone. It does not activate classic signaling pathways associated with calcium homeostasis but may influence calcium levels through competitive binding or modulation of other peptides.

Data

Studies suggest that while full-length parathyroid hormone enhances calcium reabsorption in kidneys and promotes vitamin D activation, fragments like parathyroid hormone (8-84) may play roles in fine-tuning these processes under certain physiological conditions .

Physical and Chemical Properties Analysis

Physical Properties

Parathyroid hormone (8-84) is a polypeptide characterized by:

  • Molecular Weight: Approximately 9,500 Da.
  • Solubility: Generally soluble in aqueous solutions due to its peptide nature.

Chemical Properties

The peptide exhibits stability under physiological conditions but can be subject to degradation by proteolytic enzymes in circulation. Its half-life is significantly shorter than that of its longer counterparts .

Applications

Scientific Uses

Parathyroid hormone (8-84) and its related fragments are studied for their potential roles in:

  • Bone Metabolism: Understanding how different fragments influence osteoclast activity.
  • Kidney Function: Investigating how these peptides affect renal handling of calcium and phosphate.
  • Clinical Diagnostics: Assessing levels of various PTH fragments can provide insights into conditions like chronic kidney disease and hyperparathyroidism .
Introduction to Parathyroid Hormone (PTH) Fragments

Overview of PTH Biosynthesis and Proteolytic Processing

PTH biosynthesis involves a complex cascade of proteolytic cleavages that transform precursor molecules into biologically active forms and their fragments:

  • Transcriptional Translation: The initial translational product is pre-pro-PTH, a 115-amino acid polypeptide containing three structural domains: an N-terminal signal sequence (pre sequence), a propeptide region, and the PTH sequence itself. The signal sequence facilitates the translocation of the nascent polypeptide into the endoplasmic reticulum (ER) lumen [2] [9].

  • Signal Peptide Cleavage: Within the ER, signal peptidases rapidly cleave off the 25-residue "pre" sequence, generating pro-PTH (90 amino acids). This step is crucial for proper hormone targeting; mutations in the signal sequence cause hypoparathyroidism by disrupting cellular export [5] [9].

  • Propeptide Removal: During transit through the Golgi apparatus, proteases (likely furin or prohormone convertases) remove the 6-amino acid propeptide, yielding the mature, bioactive PTH(1-84) (84 amino acids). This form is stored in secretory granules within parathyroid chief cells [2] [9].

  • Post-Secretory Proteolysis: Following secretion, PTH(1-84) undergoes rapid peripheral metabolism, primarily in the liver and kidneys. This involves cleavage between amino acids 34-37, generating N-terminal fragments (e.g., PTH(1-34), which retain classical PTH receptor activity, and longer C-terminal fragments (e.g., PTH(7-84), PTH(34-84), and PTH(8-84). These C-terminal fragments have significantly extended half-lives (24-36 hours) compared to intact PTH(1-84) (approximately 4 minutes) [3] [6] [8].

  • Intracellular Degradation & Regulated Secretion: Not all synthesized PTH(1-84) is secreted intact. Within secretory granules, co-localization of PTH(1-84) with cathepsin proteases (B and H) facilitates cleavage into C-terminal fragments. This degradation is physiologically regulated: high extracellular calcium concentrations promote the secretion of C-terminal fragments (including PTH(8-84)), while low calcium stimulates predominant secretion of intact PTH(1-84) [9] [10]. Recent studies also implicate the ubiquitin-proteasome system in the quality control of PTH precursor processing, influencing the availability of mature hormone for secretion [10].

Table 1: Key Stages in PTH Biosynthesis and Fragment Generation

StageLocationKey Enzymes/ProcessesPrimary ProductsRegulatory Influences
1. TranslationCytoplasmRibosomal synthesisPre-pro-PTH (115 aa)PTH gene transcription; mRNA stability
2. Signal CleavageEndoplasmic ReticulumSignal peptidasesPro-PTH (90 aa)Signal sequence integrity; ER function
3. Propeptide CleavageGolgi ApparatusProhormone convertases (e.g., Furin)PTH(1-84) (84 aa)Calcium levels; secretory demand
4. Granular Storage/ProcessingSecretory GranulesCathepsin B/HPTH(1-84) + C-terminal fragments (e.g., 7-84, 8-84)Extracellular calcium (↑Ca²⁺ promotes fragmentation)
5. Peripheral MetabolismLiver/KidneysEndopeptidases (unspecified)N-terminal fragments (e.g., 1-34) + C-terminal fragments (e.g., 34-84, 8-84)Hepatic/renal function; glomerular filtration rate

Structural and Functional Classification of PTH Fragments

PTH fragments are structurally and functionally categorized based on their amino acid sequence and receptor interactions:

  • N-Terminal Fragments (e.g., PTH(1-34), PTH(1-37)): These fragments contain the critical N-terminal activation domain (residues 1-6). They bind with high affinity to the classical Type 1 PTH/PTHrP Receptor (PTH1R), a G protein-coupled receptor (GPCR) expressed in bone and kidney. Activation of PTH1R stimulates cAMP/protein kinase A (PKA) and phospholipase C/protein kinase C (PLC/PKC) signaling pathways. This mediates the canonical calcemic actions of PTH: increased bone resorption (via RANKL induction in osteoblasts), increased renal distal tubule calcium reabsorption, inhibition of proximal tubule phosphate reabsorption, and stimulation of renal 1α-hydroxylase activity (enhancing active vitamin D synthesis) [5] [8].

  • Intact PTH (PTH(1-84)): The full-length hormone binds PTH1R primarily via its N-terminal domain. While PTH(1-84) can activate PTH1R, its interaction is more complex than fragments like PTH(1-34), potentially involving secondary contact sites within the receptor's extracellular domain or juxtamembrane regions. PTH(1-84) is the major bioactive form secreted by the parathyroid glands and is the primary target of clinical "intact PTH" assays [2] [5].

  • Carboxyl-Terminal (C-Terminal) Fragments (e.g., PTH(7-84), PTH(8-84), PTH(34-84), PTH(45-84)): These fragments lack the N-terminal sequence essential for PTH1R activation. Consequently, they exhibit < 0.1% of the classical PTH activity (e.g., cAMP generation in PTH1R-expressing cells) compared to PTH(1-84) or PTH(1-34). Structurally, they retain parts of the mid-region and the entire C-terminal helix. Crucially, research indicates these fragments are not inert. PTH(7-84) and PTH(8-84) can bind a putative C-PTH Receptor (CPTHR), distinct from PTH1R, initiating biological responses often antagonistic to PTH(1-84). Key structural features like specific epitopes in the mid-region (recognized by some 2nd generation PTH assays) and the C-terminal helix (important for CPTHR interaction?) determine their detection and function [3] [6] [8].

  • Mid-Region Fragments: Fragments containing portions of the mid-region but lacking both the N-terminus and the extreme C-terminus (e.g., PTH(28-84), PTH(34-77)) are also detected in circulation, particularly in renal failure. Their biological activities remain less defined but may contribute to the pool of fragments detected by older or less specific PTH immunoassays [3].

Table 2: Structural and Functional Characteristics of Key PTH Fragments

Fragment TypeRepresentative ExamplesKey Structural DomainsPrimary Receptor TargetBiological Activity Relative to PTH(1-84)
N-TerminalPTH(1-34)Residues 1-34 (N-terminal activation domain intact)PTH1RAgonist: High potency (often supraphysiological in assays), mimics calcemic actions
Intact HormonePTH(1-84)Full sequence (1-84), N-terminal domain, helical C-terminusPTH1R (primary)Agonist: Physiological calcemic regulator
Long C-TerminalPTH(7-84), PTH(8-84)Truncated N-terminus (lacks residues 1-6/7), mid-region, intact C-terminal helixCPTHR (putative)Antagonist: Inhibits PTH(1-84) bone resorption; promotes osteocyte apoptosis; may decrease serum calcium
Shorter C-Terminal/Mid-RegionPTH(34-84), PTH(45-84), PTH(28-84), PTH(34-77)Variable mid-region sequences, partial or no C-terminal helixPoorly defined (possibly CPTHR or scavenger receptors?)Likely weak/partial antagonists or inactive; accumulate in renal failure; detected by some PTH assays

Biological Significance of Non-Classical PTH Fragments (e.g., 8-84)

Non-classical C-terminal PTH fragments, particularly PTH(7-84) and PTH(8-84), exhibit biological activities that significantly modulate mineral homeostasis and bone metabolism, often opposing the actions of intact PTH(1-84):

  • Antagonism of PTH(1-84) Actions: Synthetic PTH(7-84) and PTH(8-84) antagonize the calcemic effects of PTH(1-34) and PTH(1-84) in vivo. Administration of these C-terminal fragments can decrease serum calcium levels and blunt the hypercalcemic response to co-administered PTH(1-84). In vitro, PTH(7-84) inhibits PTH(1-84)-stimulated bone resorption in organ culture systems. This antagonism occurs through mechanisms distinct from simple competitive inhibition at PTH1R. While binding affinity for PTH1R is negligible, these fragments activate signaling via the putative CPTHR, leading to downstream effects counteracting PTH1R activation. This establishes a physiological counter-regulatory system where the relative concentrations of intact hormone and its fragments determine net biological activity [6] [8].

  • Direct Effects on Bone Cells: Beyond antagonism, C-terminal fragments exert direct effects on bone:

  • Inhibition of Osteoclast Formation/Activity: PTH(7-84) directly suppresses osteoclastogenesis and bone resorption, independent of RANKL signaling modulation seen with PTH1R activation.
  • Promotion of Osteocyte Apoptosis: Osteocytes, key mechanosensors and regulators of bone remodeling, undergo increased apoptosis upon exposure to PTH(7-84)/PTH(8-84). This contrasts with the pro-survival effects of intermittent PTH(1-84) administration on osteocytes and may contribute to reduced bone turnover.
  • Modulation of Osteoblast Function: Evidence suggests complex effects on osteoblasts, potentially influencing differentiation or activity in ways distinct from PTH(1-84), contributing to an overall bone anabolism/catabolism balance shift [4] [8].
  • Implications in Chronic Kidney Disease (CKD): The biological significance of C-terminal fragments is magnified in CKD. These fragments are primarily cleared by the kidneys. As glomerular filtration rate (eGFR) declines below 23 mL/min/1.73m², C-terminal fragments (including PTH(8-84)) accumulate dramatically, constituting >50% (and potentially >90%) of total circulating PTH immunoreactivity detected by second-generation "intact PTH" assays. This accumulation has critical consequences:
  • Assay Overestimation of Active PTH: Second-generation iPTH assays detect both PTH(1-84) and long C-terminal fragments (mainly PTH(7-84)). In severe CKD, this leads to significant overestimation of biologically active PTH(1-84) levels. Studies suggest up to 28% of CKD patients may be misclassified regarding hyperparathyroidism severity using iPTH alone within guideline targets [3] [6].
  • PTH Resistance & Adynamic Bone Disease: Accumulated C-terminal fragments exert antagonistic effects at the bone level, contributing to skeletal resistance to the bone-forming actions of endogenous or therapeutic PTH(1-84). This antagonism, combined with other factors (e.g., calcimimetics, which may increase fragment secretion), is implicated in the development of low-turnover or adynamic bone disease, a significant complication in CKD-MBD associated with increased fracture risk and vascular calcification [3] [8].
  • Diagnostic Refinement: Third-generation PTH assays, specific for PTH(1-84) (detecting only the extreme N-terminus), provide a more accurate measure of bioactive hormone. Studies show these assays better correlate with bone turnover markers and histology in CKD patients, particularly those with severe disease or receiving calcimimetics (e.g., cinacalcet), which may alter fragment composition [3].
  • Potential Physiological Regulatory Role: Even in individuals with normal renal function, C-terminal fragments like PTH(8-84) circulate at low levels. Their production within the parathyroid gland is regulated by extracellular calcium concentration. Hypercalcemia stimulates the secretion of these fragments, while hypocalcemia favors intact PTH(1-84) secretion. This suggests a potential role for fragments in the fine-tuning of the PTH response, providing a rapid mechanism to dampen excessive PTH action once calcium homeostasis begins to normalize [9] [10]. Furthermore, rare parathyroid tumors characterized by predominant secretion of C-terminal fragments without classical hypercalcemia highlight the potential pathophysiological significance of unbalanced fragment production [8].

Table 3: Impact of PTH Fragments on Clinical Assays in Chronic Kidney Disease

PTH Assay GenerationTarget EpitopesDetects PTH(1-84)Detects C-PTH Fragments (e.g., 7-84, 8-84)AdvantagesLimitations in CKD
First Generation (RIA)Various C-terminal/Mid-regionNo (or very poorly)Yes (Multiple fragments)Historical usePoor specificity/sensitivity; underestimates active PTH; no longer used clinically
Second Generation ("Intact PTH" - iPTH)N-terminal (e.g., 13-24) + C-terminal (e.g., 39-84)YesYes (Especially PTH(7-84))Established; large evidence base; recommended by KDIGO guidelinesOverestimates bioactive PTH(1-84) in CKD (up to 50% of signal may be fragments); misclassification risk (~28%)
Third Generation (Bio-Intact/Whole PTH)N-terminal only (e.g., 1-4)YesNoMore accurate measure of bioactive PTH(1-84); better correlation with bone turnover in severe CKDLess clinical outcome data; may underestimate total PTH "load"; not universally available

Properties

CAS Number

119144-75-1

Product Name

parathyroid hormone (8-84)

Molecular Formula

C7H6N2O

Synonyms

parathyroid hormone (8-84)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.